![molecular formula C14H10Br2S3 B12536506 Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- CAS No. 676996-56-8](/img/structure/B12536506.png)
Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- typically involves the bromination of thiophene derivatives followed by various coupling reactions. One common method is the bromination of 2,5-dimethylthiophene to form 2,5-bis(bromomethyl)thiophene, which is then subjected to further reactions with 3-bromo-2-thienylmethyl groups .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination and coupling reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. These methods may include the use of palladium or nickel catalysts in cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Halogenation, alkylation, and acylation reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation often uses bromine or chlorine, while alkylation and acylation use alkyl halides and acyl chlorides, respectively.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and dihydrothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism by which thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- exerts its effects is primarily through its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,5-Dibromothiophene: A closely related compound with two bromine atoms on the thiophene ring.
3-Bromothiophene: Another brominated thiophene derivative with a single bromine atom.
Uniqueness
Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
CAS No. |
676996-56-8 |
|---|---|
Molecular Formula |
C14H10Br2S3 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
2,5-bis[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C14H10Br2S3/c15-11-3-5-17-13(11)7-9-1-2-10(19-9)8-14-12(16)4-6-18-14/h1-6H,7-8H2 |
InChI Key |
PDAQCJNMIPNLNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC2=CC=C(S2)CC3=C(C=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
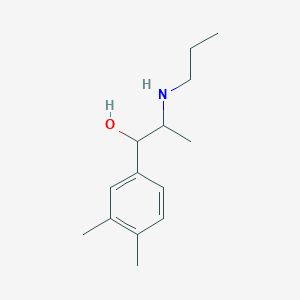
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
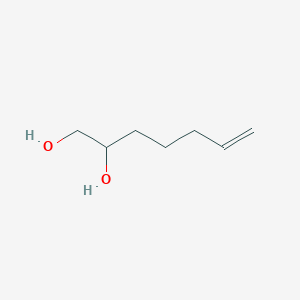
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
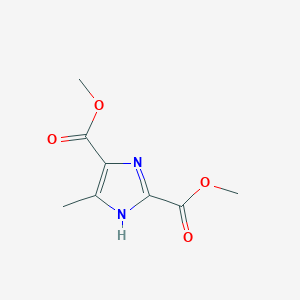

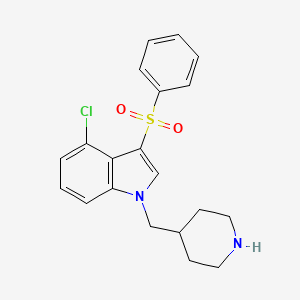
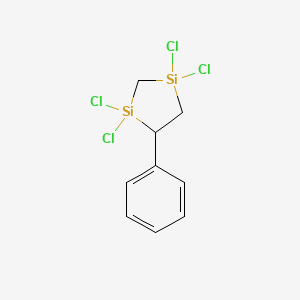
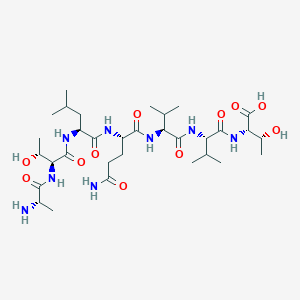
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
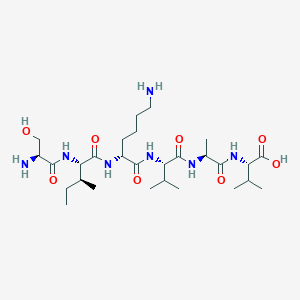
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

